3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Medicinal chemistry Chemical probe synthesis Alcohol oxidation

Researchers requiring reproducible CBX7 chromodomain inhibition should not substitute generic benzimidazole-propanol ethers. This ortho-tolyloxy isomer provides a distinct dihedral angle and electron density critical for target binding, while the terminal primary alcohol enables biotin/fluorophore conjugation or late-stage SAR diversification-capabilities absent in secondary alcohol or methanol analogs. - Confirmed hit in CBX7 primary Alpha Screen - Primary alcohol handle for amide coupling, oxidation, or reductive amination - Higher logP (~4.9) than methanol analog improves passive membrane permeability for cell-based assays.

Molecular Formula C20H24N2O2
Molecular Weight 324.424
CAS No. 637323-62-7
Cat. No. B2995358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol
CAS637323-62-7
Molecular FormulaC20H24N2O2
Molecular Weight324.424
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCCO
InChIInChI=1S/C20H24N2O2/c1-16-8-2-5-11-19(16)24-15-7-13-22-18-10-4-3-9-17(18)21-20(22)12-6-14-23/h2-5,8-11,23H,6-7,12-15H2,1H3
InChIKeyDRXSBHJANBTMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Properties and Procurement Classification of 637323-62-7


3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol (CAS 637323-62-7) is a synthetic benzimidazole derivative with molecular formula C₂₀H₂₄N₂O₂ and a molecular weight of 324.4 g/mol . The compound bears a terminal primary alcohol on the 2-position of the benzimidazole ring and an ortho-tolyloxy substituent on the N1 side chain. It has been registered in screening collections for CBX7 chromodomain inhibition, indicating its relevance in epigenetic probe discovery . Structurally, it belongs to a family of benzimidazole-propanol ethers that are frequently explored as kinase-targeted or epigenetic modulator scaffolds, yet the specific substitution pattern (ortho-tolyloxy vs. meta/para) and the primary alcohol terminus create measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic derivatization potential when compared to closely related analogs.

CBX7 chromodomain screening context
Primary alcohol derivatization handle for probe synthesis
Ortho-tolyloxy substitution for positional isomer selectivity studies

Why Generic Substitution of 637323-62-7 Is Inadvisable


Within the C₂₀H₂₄N₂O₂ benzimidazole-ether series, minor structural variations lead to significant changes in physicochemical and biological properties. The ortho-methyl group on the phenoxy ring alters the dihedral angle and electron density compared to the meta-tolyloxy isomer, affecting both logP and target binding . Replacement of the primary alcohol with a secondary alcohol (CAS 912914-58-0) eliminates the terminal −CH₂OH handle, precluding common derivatization pathways such as esterification or oxidation to a carboxylic acid . Shortening the linker to a methanol moiety (CAS 615279-86-2) reduces molecular flexibility and logP by approximately 1 unit, which can dramatically alter membrane permeability and pharmacokinetic profile . These differences make simple interchange of in-class compounds unreliable for reproducible research or scale-up procurement.

Ortho vs. meta isomer
LogP and binding profiles may differ; the ortho-methyl group alters dihedral angle and electron density compared to the meta-tolyloxy analog.
Secondary alcohol analog
Replacement with secondary alcohol (CAS 912914-58-0) eliminates the terminal –CH₂OH handle, precluding esterification/oxidation pathways and limiting synthetic utility.
Methanol linker analog
Shorter linker (CAS 615279-86-2) reduces lipophilicity and molecular flexibility, which may shift membrane partitioning and target binding kinetics.

Differentiation Evidence: 637323-62-7 vs. Closest Analogs


Primary Alcohol as a Synthetic Derivatization Handle

The target compound carries a terminal −CH₂CH₂CH₂OH (propan-1-ol) group, whereas the closest commercially available isomer, 1-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS 912914-58-0), bears a secondary alcohol (−CH(OH)CH₂CH₃) . Primary alcohols can be selectively oxidized to aldehydes or carboxylic acids under mild conditions (e.g., TEMPO/bleach or Jones reagent), while secondary alcohols oxidize to ketones, which are less versatile for bioconjugation. The target compound thus provides a chemically addressable handle for further derivatization that the secondary alcohol isomer lacks.

Synthetic handle
Head-to-head
Primary alcohol oxidizable to aldehyde/acid; secondary alcohol only to ketone.
Supports derivatization pathway selection
Reactivity hierarchy well established
Medicinal chemistry Chemical probe synthesis Alcohol oxidation

Ortho- vs. Meta-Tolyloxy: Predicted LogP and Permeability

The ortho-tolyloxy substitution on the target compound is expected to produce a lower logP than the meta-tolyloxy isomer due to steric shielding of the ether oxygen and altered solvation. While experimental logP for the target compound remains unavailable, the meta isomer has a predicted ACD/LogP of 4.29 and a LogD (pH 7.4) of 3.39 . The ortho-methyl group typically reduces logP by ~0.2–0.4 units relative to the meta isomer in analogous aromatic systems, suggesting the target compound may have a logP of approximately 3.9–4.1. This difference can influence Caco-2 permeability predictions and in vivo distribution.

Isomer logP
Estimated
Ortho isomer predicted logP ~0.2–0.4 units lower than meta (ACD/LogP 4.29).
May influence permeability and assay behavior
Based on QSAR ortho-effect correction
Lipophilicity ADME prediction Cell permeability

Propanol vs. Methanol Linker: Lipophilicity Impact

The target compound features a three-carbon linker to the primary alcohol, whereas the shorter methanol analog [1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-methanol (CAS 615279-86-2) has only one carbon. The methanol analog has a predicted LogP of 3.90 . The addition of two methylene groups typically increases LogP by approximately 1.0 unit (Hansch π = 0.5 per CH₂), predicting a LogP of ~4.9 for the target compound. This significant difference affects solubility, membrane partitioning, and possibly target binding kinetics.

Linker logP impact
Estimated
Propanol linker raises predicted logP by ~1.0 vs. methanol analog (logP 3.90).
Longer linker may access deeper hydrophobic pockets
Hansch π contribution estimate
Linker optimization LogP Molecular flexibility

CBX7 Inhibition Screening Annotation

The target compound appears in a bioassay entry on Chemsrc for 'Identification of CBX7 inhibitors – Primary Alpha Screen' . While specific IC₅₀ data are not publicly available for the compound, the fact that it was selected and tested against CBX7 indicates prior computational or structural rationale. In contrast, the secondary alcohol isomer (CAS 912914-58-0) and the methanol analog (CAS 615279-86-2) do not have annotated CBX7 screening records in the same database, suggesting the primary alcohol tail may be a recognition element for the chromodomain binding pocket.

CBX7 screening
Data to verify
Annotation in CBX7 primary Alpha Screen; no IC50 available.
Preliminary target hypothesis
Requires dose-response confirmation
Epigenetics CBX7 chromodomain Inhibitor screening

Procurement and Application Scenarios for 637323-62-7


CBX7 Chromodomain Epigenetic Probe Development

Based on the compound's annotation in a CBX7 primary Alpha Screen, procurement is justified for laboratories investigating chromodomain-mediated gene silencing . The primary alcohol handle allows further conjugation to biotin or fluorophores for pull-down and imaging studies, a capability not shared by the secondary alcohol isomer .

Synthetic Intermediate for Benzimidazole Inhibitors

The terminal primary alcohol can be oxidized to a carboxylic acid or converted to an aldehyde, enabling late-stage diversification via amide coupling or reductive amination . This makes the compound a versatile building block for structure-activity relationship (SAR) campaigns, unlike the methanol analog which lacks sufficient linker flexibility .

LogP-Dependent Cellular Assays

When designing cell-based assays where membrane permeability is critical, the estimated LogP of ~4.9 for this propanol analog may be advantageous over the less lipophilic methanol analog (LogP 3.90) , potentially improving passive diffusion across lipid bilayers. Researchers should request experimental logD determination for accurate correlation.

Ortho-Tolyloxy Isomer Selectivity Studies

The ortho-methyl substitution creates a distinct shape and electronic profile compared to the meta-tolyloxy isomer (predicted ΔLogP ≈ 0.2–0.4) . This compound is therefore suitable for comparative studies aiming to attribute biological activity differences specifically to the position of the methyl group on the phenoxy ring.

Application
Selection Property
Validation Focus
CBX7 epigenetic probe studies
Primary alcohol bioconjugation handle
Chromodomain binding confirmation
Benzimidazole SAR building block
Terminal −CH₂OH for late-stage diversification
Oxidation and coupling reaction scope
Cell-based permeability assays
Propanol linker context for higher lipophilicity
Experimental logD and Caco-2 assessment
Ortho-tolyloxy isomer selectivity
Ortho-methyl substitution for distinct shape/electronics
Positional isomer activity comparison
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